molecular formula C11H14FNO2 B13044184 (S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl

(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl

Cat. No.: B13044184
M. Wt: 211.23 g/mol
InChI Key: QNPATBVCJDAACW-JTQLQIEISA-N
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Description

(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl is a chiral compound with a specific stereochemistry It contains an amino group, a butyl chain, a fluorine atom, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and (S)-1-aminobutane.

    Formation of Amide Bond: The carboxylic acid group of 4-fluorobenzoic acid is activated using reagents like carbodiimides (e.g., DCC) to form an amide bond with the amino group of (S)-1-aminobutane.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amide product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzoic acid moiety can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-aminobutyl)-2-(trifluoromethyl)benzonitrile
  • (S)-3-(1-Aminobutyl)-4-chlorobenzoicacidhcl

Uniqueness

(S)-3-(1-Aminobutyl)-4-fluorobenzoicacidhcl is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in pharmaceutical applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-[(1S)-1-aminobutyl]-4-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO2/c1-2-3-10(13)8-6-7(11(14)15)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

QNPATBVCJDAACW-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

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